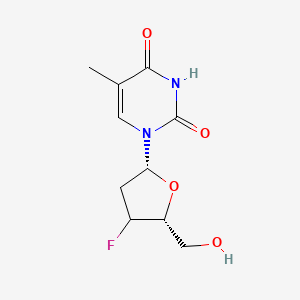

3'-Deoxy-3'-fluorothymidine

Description

Properties

Molecular Formula |

C10H13FN2O4 |

|---|---|

Molecular Weight |

244.22 g/mol |

IUPAC Name |

1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6?,7-,8-/m1/s1 |

InChI Key |

UXCAQJAQSWSNPQ-SPDVFEMOSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)F |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |

Synonyms |

(18)FLT cpd (18F)3'-deoxy-3'-fluorothymidine (18F)FLT 1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine 18F-FLT 3'-(F-18)fluoro-3'-deoxythymidine 3'-deoxy-3'-(18F)fluorothymidine 3'-deoxy-3'-fluorothymidine 3'-fluoro-2',3'-dideoxythymidine 3'-fluoro-3'-deoxythymidine 3'-fluorothymidine alovudine FDDT |

Origin of Product |

United States |

Foundational & Exploratory

3'-Deoxy-3'-fluorothymidine: A Technical Guide to its Role as a Thymidine Analog in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxy-3'-fluorothymidine (F-dT), also known as Alovudine, is a synthetic thymidine (B127349) analog that has garnered significant interest in biomedical research. Structurally, the hydroxyl group at the 3' position of the deoxyribose sugar is replaced by a fluorine atom. This modification is the cornerstone of its mechanism of action and its utility as both a potential therapeutic agent and an imaging biomarker. This technical guide provides an in-depth overview of F-dT's role as a thymidine analog in DNA synthesis, focusing on its mechanism of action, relevant biochemical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

As a thymidine analog, this compound hijacks the cell's natural nucleotide salvage pathway to exert its effects. The process begins with its transport into the cell and culminates in the disruption of DNA synthesis.

Cellular Uptake and Phosphorylation

F-dT is transported into the cell via nucleoside transporters, with the human equilibrative nucleoside transporter 1 (hENT1) playing a primary role.[1][2] Once inside the cytoplasm, F-dT serves as a substrate for thymidine kinase 1 (TK1), a key enzyme in the nucleotide salvage pathway that is significantly upregulated during the S-phase of the cell cycle.[2][3] TK1 phosphorylates F-dT to this compound monophosphate (F-dTMP).[2][4] This initial phosphorylation is the rate-limiting step for the intracellular accumulation of F-dT.[5] Subsequently, F-dTMP is further phosphorylated by thymidylate kinase and other nucleotide kinases to its diphosphate (B83284) (F-dTDP) and triphosphate (F-dTTP) forms, respectively.[4][5][6]

The intracellular phosphorylation of F-dT is a critical step, as the negatively charged phosphate (B84403) groups trap the molecule within the cell, preventing its efflux.[2][4]

Chain Termination of DNA Synthesis

The active metabolite, this compound triphosphate (F-dTTP), acts as a competitive inhibitor of DNA polymerases with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[7] During DNA replication, DNA polymerase can incorporate F-dTMP into the growing DNA strand. However, the absence of a 3'-hydroxyl group on the sugar moiety of F-dT makes it impossible for the polymerase to form a phosphodiester bond with the next incoming deoxynucleoside triphosphate. This leads to the immediate termination of DNA chain elongation.[8] The inability to extend the DNA strand results in the inhibition of DNA synthesis, leading to cell cycle arrest and, ultimately, apoptosis.

While F-dTTP is a potent inhibitor of some viral DNA polymerases, its interaction with human DNA polymerases is less pronounced.[7] This differential activity has been a key area of investigation in the development of antiviral therapies.

Minimal Incorporation into DNA

It is important to note that the incorporation of F-dT into the DNA of mammalian cells is minimal.[5] Studies have shown that only a very small percentage of the total intracellular F-dT is found in the DNA fraction.[5] This is likely due to the proofreading activities of cellular DNA polymerases and the relatively lower affinity of these enzymes for F-dTTP compared to dTTP. The primary mechanism of action in cancer cells is therefore considered to be the disruption of the nucleotide pool and the potent inhibition of DNA synthesis through chain termination, rather than widespread incorporation into the genome.

Data Presentation

The following tables summarize the available quantitative data for this compound and its triphosphorylated form.

| Parameter | Enzyme | Value | Organism/System | Reference |

| Km | Thymidine Kinase 1 | 4.8 ± 0.3 µM | DiFi human colon adenocarcinoma cell lysate | [7] |

| Vmax | Thymidine Kinase 1 | 7.4 pmol/min/10^6 cells | DiFi human colon adenocarcinoma cell lysate | [7] |

| Ki | Thymidine Kinase 1 | 6 µM | Human | [5] |

| Ki | Thymidine Kinase 2 | 10 µM | Human | [5] |

Table 1: Kinetic Parameters for this compound with Thymidine Kinases. This table presents the Michaelis-Menten constant (Km), maximum velocity (Vmax), and inhibition constants (Ki) of F-dT for human thymidine kinases, providing insight into its phosphorylation efficiency and inhibitory potential.

| Parameter | Enzyme | Value | Organism/System | Reference |

| ID50 | Hepatitis B Virus DNA Polymerase | 0.15 µM | In vitro | [7] |

| Ki | Hepatitis B Virus DNA Polymerase | 0.04 µM | In vitro | [7] |

| EC50 | HIV-1 Reverse Transcriptase | 5 nM | In vitro | [5] |

Table 2: Inhibition of Viral DNA Polymerases by this compound Triphosphate (F-dTTP). This table summarizes the 50% inhibitory dose (ID50), inhibition constant (Ki), and 50% effective concentration (EC50) of F-dTTP against viral reverse transcriptases, highlighting its potent antiviral activity.

| Cell Line | Incorporation Level | Experimental Conditions | Reference |

| BxPc-3 (human pancreatic cancer) | 0.8% ± 0.12% of applied radioactivity | In vitro | [5] |

| SW-979 (human pancreatic cancer) | 1.3% ± 0.38% of applied radioactivity | In vitro | [5] |

Table 3: Incorporation of this compound into Cellular DNA. This table shows the limited extent of F-dT incorporation into the DNA of human cancer cell lines, supporting the mechanism of chain termination rather than extensive genomic integration.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for F-dT.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of F-dT on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (F-dT) stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of F-dT in complete medium. Remove the medium from the wells and add 100 µL of the F-dT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for F-dT, e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each F-dT concentration relative to the vehicle control. Plot the percentage of viability against the log of the F-dT concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Cellular Uptake Assay

Objective: To quantify the cellular uptake of F-dT over time.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Radiolabeled [³H]-F-dT or [¹⁸F]F-dT

-

24-well cell culture plates

-

Ice-cold PBS

-

Scintillation cocktail and vials (for [³H]) or a gamma counter (for [¹⁸F])

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.

-

Uptake Experiment: Remove the culture medium and wash the cells once with warm PBS. Add 500 µL of pre-warmed medium containing a known concentration of radiolabeled F-dT to each well.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

-

Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with 1 mL of ice-cold PBS.

-

Cell Lysis and Measurement: Lyse the cells in each well with 500 µL of cell lysis buffer. Transfer the lysate to a scintillation vial (for [³H]) or a gamma counter tube (for [¹⁸F]).

-

Quantification: For [³H]-F-dT, add scintillation cocktail and measure the radioactivity using a scintillation counter. For [¹⁸F]F-dT, measure the radioactivity using a gamma counter.

-

Protein Normalization: Use a small aliquot of the cell lysate to determine the total protein concentration using a protein assay kit.

-

Data Analysis: Express the uptake as counts per minute (CPM) or disintegrations per minute (DPM) per milligram of protein. Plot the uptake over time to determine the uptake kinetics.

Protocol 3: In Vitro DNA Polymerase Chain Termination Assay

Objective: To demonstrate the chain-terminating effect of F-dTTP on DNA synthesis by human DNA polymerases.

Materials:

-

Purified human DNA polymerase (e.g., DNA polymerase α, β, or γ)

-

Synthetic single-stranded DNA template with a defined sequence

-

A primer complementary to the 3' end of the template, 5'-end labeled with a fluorescent dye or ³²P

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

This compound triphosphate (F-dTTP)

-

Reaction buffer appropriate for the specific DNA polymerase

-

Stop solution (e.g., formamide (B127407) with loading dye)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: Prepare four reaction mixtures, each containing the template-primer hybrid, the appropriate reaction buffer, and one of the four dNTPs. To test for chain termination, prepare a separate set of four reactions, each also containing F-dTTP at a concentration competitive with dTTP.

-

Enzyme Addition: Initiate the reactions by adding the DNA polymerase to each tube.

-

Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a set period of time (e.g., 30 minutes).

-

Termination: Stop the reactions by adding the stop solution.

-

Denaturation: Heat the samples to denature the DNA fragments.

-

Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the DNA fragments by size.

-

Visualization: Visualize the DNA fragments using a phosphorimager or fluorescence scanner.

-

Data Analysis: Compare the banding patterns between the reactions with and without F-dTTP. The presence of shorter DNA fragments in the F-dTTP-containing lanes, corresponding to the positions of thymine (B56734) in the template sequence, indicates chain termination.

Conclusion

This compound serves as a powerful tool for both therapeutic and diagnostic applications due to its unique mechanism of action as a thymidine analog. By understanding its cellular uptake, phosphorylation, and subsequent chain termination of DNA synthesis, researchers can effectively utilize F-dT in their studies. The provided data and experimental protocols offer a comprehensive resource for professionals in drug development and cancer research to further explore the potential of F-dT and similar nucleoside analogs. The continued investigation into the precise interactions of F-dT with various cellular components will undoubtedly pave the way for novel anticancer and antiviral strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triphosphate Prodrugs of the Anti-HIV-Active Compound this compound (FLT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical value of 3'-deoxy-3'-[18F]fluorothymidine-positron emission tomography for diagnosis, staging and assessing therapy response in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Novel In Vitro Assay to Assess Phosphorylation of 3′-[18F]fluoro-3′-Deoxythymidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of hepatitis B virus DNA polymerase by 3'-fluorothymidine triphosphate and other modified nucleoside triphosphate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of 3'-Deoxy-3'-fluorothymidine (Alovudine): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxy-3'-fluorothymidine (Alovudine), a synthetic thymidine (B127349) nucleoside analog, has traversed a multifaceted developmental pathway, from its initial investigation as a potent antiviral agent to its current applications in oncology as both a therapeutic and an imaging agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of Alovudine (B1666896). It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the compound's journey and its future potential.

Introduction: A Molecule of Evolving Purpose

This compound, also known as Alovudine or Fluorothymidine, is a dideoxynucleoside analog distinguished by the substitution of a fluorine atom for the hydroxyl group at the 3' position of the deoxyribose sugar. This structural modification is central to its biological activity, primarily functioning as a DNA chain terminator. Initially developed with the prospect of treating Human Immunodeficiency Virus (HIV) infections, its clinical progression was halted due to dose-dependent toxicity.[1] However, the unique pharmacological profile of Alovudine has led to its repurposing and continued investigation in other therapeutic areas, most notably in the treatment of acute myeloid leukemia (AML) and as a positron emission tomography (PET) imaging agent for visualizing cell proliferation in tumors.[2]

Discovery and Synthesis

Chemical Synthesis of this compound

The synthesis of Alovudine has been approached through various methods, with a notable strategy being a solid-phase synthesis designed to circumvent the cumbersome purification and multiple protection/deprotection steps of traditional solution-phase methods.[3]

Experimental Protocol: Solid-Phase Synthesis of Alovudine [3]

-

Step 1: Immobilization. Thymidine is immobilized on a trityl resin via its 5'-hydroxyl group.

-

Step 2: Mesylation. The free 3'-hydroxyl group of the polymer-bound thymidine is subjected to mesylation using methanesulfonyl chloride, yielding the polymer-bound 3'-O-mesylthymidine.

-

Step 3: Nucleophilic Substitution. The mesyl group undergoes nucleophilic substitution with a hydroxyl group in the presence of sodium hydroxide, resulting in the formation of polymer-bound threothymidine.

-

Step 4: Fluorination. The intermediate is then fluorinated using diethylaminosulfur trifluoride (DAST).

-

Step 5: Cleavage. Finally, the polymer-bound Alovudine is cleaved from the resin using trifluoroacetic acid to yield the final product.

Radiosynthesis of 3'-Deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT)

The development of automated and efficient radiosynthesis methods has been crucial for the clinical application of [¹⁸F]FLT PET imaging.

Experimental Protocol: Automated Radiosynthesis of [¹⁸F]FLT [1]

-

Objective: To perform a fully automated synthesis of [¹⁸F]FLT using a modified commercial FDG synthesizer.

-

Precursor: A suitable protected thymidine precursor (e.g., a nosylate-protected precursor).

-

Labeling: The precursor (40 mg in 2 mL of acetonitrile) is heated with [¹⁸F]fluoride at 150°C for 100 seconds, followed by heating at 85°C for 450 seconds.

-

Hydrolysis: The labeled intermediate is hydrolyzed with 1 N HCl at 105°C for 300 seconds.

-

Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC).

-

Yield: This method can produce [¹⁸F]FLT with a radiochemical yield of approximately 50.5 ± 5.2% (decay corrected) within 60 minutes.

Mechanism of Action

Alovudine exerts its biological effects primarily through the inhibition of DNA synthesis. Following cellular uptake, it is phosphorylated by intracellular kinases to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor and a chain terminator for DNA polymerases.

Antiviral Activity: Inhibition of Reverse Transcriptase

In the context of retroviruses like HIV, the triphosphate of Alovudine is a potent inhibitor of reverse transcriptase. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA strand. Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature termination of DNA chain elongation and halting viral replication.

Anticancer Activity: Inhibition of Mitochondrial DNA Polymerase Gamma

Alovudine's anticancer activity, particularly against AML, is attributed to its ability to inhibit mitochondrial DNA (mtDNA) polymerase gamma (POLG).[2] This inhibition leads to the depletion of mtDNA, which encodes essential components of the electron transport chain. The resulting mitochondrial dysfunction impairs oxidative phosphorylation, reduces cellular ATP production, and ultimately leads to decreased cell proliferation and viability in cancer cells that are heavily reliant on mitochondrial metabolism.[2]

Data Presentation

Antiviral and Cytotoxic Activity

| Compound | Virus/Cell Line | Assay | IC₅₀ / EC₅₀ | Reference |

| Alovudine | HIV-infected H9 cells | p24 antigen reduction | Identical to trough concentration for 50% p24 reduction at AUC₁₂ of 108 ng*h/mL | [4] |

Clinical Efficacy in HIV

| Treatment Group | N | Baseline Viral Load (log₁₀ copies/mL) | Mean Viral Load Change at Week 4 (log₁₀) | 95% Confidence Interval | Reference |

| Alovudine 2 mg/day | 20 | 3.9 (median) | -0.42 | -0.67 to -0.18 | [5] |

| Alovudine 1 mg/day | 18 | 3.9 (median) | -0.30 | -0.55 to -0.06 | [5] |

| Placebo | 21 | 3.9 (median) | - | - | [5] |

| Alovudine (stavudine-free regimen) | 11 | - | -1.88 (median) | - | [6] |

Preclinical Pharmacokinetics

While specific preclinical pharmacokinetic data for Alovudine is not extensively detailed in the provided search results, general principles of preclinical pharmacokinetic studies for similar nucleoside analogs involve determining absorption, distribution, metabolism, and excretion (ADME) profiles in animal models to predict human pharmacokinetics and inform clinical trial design.[7][8]

Visualizations

Experimental Workflow: Solid-Phase Synthesis of Alovudine

Caption: Workflow for the solid-phase synthesis of Alovudine.

Signaling Pathway: Consequences of Mitochondrial DNA Polymerase Gamma Inhibition

Caption: Downstream effects of Alovudine-mediated inhibition of POLG.

Discussion and Future Directions

The journey of this compound from a discontinued (B1498344) anti-HIV candidate to a promising agent in oncology demonstrates the importance of continued research into the multifaceted mechanisms of drug action. Its potent and selective inhibition of mitochondrial DNA polymerase gamma has opened new avenues for targeting cancers with a high dependence on mitochondrial metabolism.[2] Furthermore, the success of [¹⁸F]FLT as a PET imaging agent underscores the value of molecular imaging in understanding disease biology and monitoring therapeutic response.

Future research should focus on several key areas:

-

Toxicity Mitigation: A deeper understanding of the mechanisms underlying Alovudine's dose-limiting toxicities is crucial for its potential clinical re-introduction. Strategies to mitigate these toxicities, such as novel drug delivery systems or combination therapies, warrant investigation.

-

Expansion in Oncology: The efficacy of Alovudine should be explored in a broader range of cancers that exhibit mitochondrial dependency.

-

Combination Therapies: Investigating Alovudine in combination with other anticancer agents that target different cellular pathways could lead to synergistic effects and overcome drug resistance.

-

Refining Imaging Applications: Further studies are needed to validate the predictive and prognostic value of [¹⁸F]FLT PET in various cancer types and treatment settings.

Conclusion

This compound (Alovudine) is a molecule with a rich and evolving history. Originally conceived as an antiviral, its potent effects on mitochondrial function have repurposed it as a promising tool in the fight against cancer. This technical guide has provided a comprehensive overview of its discovery, synthesis, mechanism of action, and clinical development. For researchers and drug development professionals, the story of Alovudine serves as a compelling case study in the dynamic and often unpredictable nature of pharmaceutical research and development. Continued investigation into its unique properties holds the potential to unlock new therapeutic strategies for a range of diseases.

References

- 1. Fully automated synthesis system of 3'-deoxy-3'-[18F]fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of solid-phase chemistry for the synthesis of 3'-fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship between plasma concentrations of this compound (alovudine) and antiretroviral activity in two concentration-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity of low-dose alovudine in antiretroviral-experienced patients: results from a 4-week randomized, double-blind, placebo-controlled dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alovudine helpful in patients with multidrug-resistant HIV [natap.org]

- 7. Preclinical pharmacokinetics and tissue distribution of long-acting nanoformulated antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. allucent.com [allucent.com]

Thymidine Kinase 1 Activity and FLT3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between Fms-like tyrosine kinase 3 (FLT3) phosphorylation and the enzymatic activity of Thymidine (B127349) Kinase 1 (TK1). Both FLT3 and TK1 are critical players in cell proliferation and have emerged as significant targets in cancer therapy, particularly in the context of Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of their respective roles, the signaling pathways that connect them, detailed experimental protocols for their analysis, and quantitative data to support further research and drug development efforts.

Core Concepts: TK1 and FLT3 in Cellular Proliferation

Thymidine Kinase 1 (TK1) is a key enzyme in the nucleotide salvage pathway, responsible for phosphorylating thymidine to thymidine monophosphate (dTMP).[1][2][3] This is a crucial step for the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair. TK1 activity is tightly regulated throughout the cell cycle, with its expression and activity peaking during the S phase, directly correlating with the rate of DNA synthesis.[1]

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[4][5][6] In a significant subset of AML patients, FLT3 is constitutively activated through mutations, most commonly internal tandem duplications (FLT3-ITD), leading to uncontrolled cell proliferation and poor prognosis.[5][7]

The Signaling Nexus: How FLT3 Phosphorylation Drives TK1 Activity

The connection between FLT3 phosphorylation and TK1 activity is not direct but is intrinsically linked through the regulation of cell cycle progression. Constitutively active FLT3, through its downstream signaling cascades, propels the cell from the G1 phase into the S phase, a prerequisite for the upregulation of TK1.

Key Signaling Pathways

Activated FLT3 receptor initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and Ras/MEK/ERK pathways.[8][9] These pathways converge on downstream effectors that regulate the expression and activity of proteins essential for cell cycle progression.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell growth, survival, and proliferation. Activated Akt can influence the cell cycle by phosphorylating and inactivating cell cycle inhibitors like p21 and p27.[10] Furthermore, the PI3K/Akt pathway has been shown to regulate both de novo and salvage pathways of nucleotide synthesis, providing the necessary building blocks for DNA replication.[11]

-

Ras/MEK/ERK Pathway: This cascade is another critical regulator of cell proliferation. Activated ERK can phosphorylate and activate transcription factors such as c-Myc, which in turn promotes the expression of genes required for S phase entry, including cyclins and cyclin-dependent kinases (CDKs).[12]

-

STAT5 Pathway: FLT3-ITD mutations are known to potently activate the STAT5 signaling pathway.[8][9] Activated STAT5 can promote the transcription of genes involved in cell survival and proliferation, including c-Myc.[8]

The culmination of these signaling events is the promotion of the G1/S phase transition, which directly leads to an increase in the expression and subsequent activity of TK1 to support DNA synthesis.

Caption: FLT3 signaling pathways leading to increased TK1 activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to TK1 activity and FLT3 inhibition.

Table 1: TK1 Activity in Cancer Cells

| Cell Line/Tissue | TK1 Activity (pmol/µg protein/minute) | Reference |

| Exponentially growing A549 human lung carcinoma cells | 0.1572 ± 0.0218 | [8] |

| Resected human lung lesions | 0.0070 ± 0.0077 | [8] |

Table 2: Serum TK1 Concentrations in Cancer Patients

| Cancer Type | Median TK1 Concentration (pmol/L) | Patient Cohort | Control Cohort | Reference |

| Gastric Cancer | 2.91 | 169 | 75 | [12] |

| Colon Cancer | 2.44 | 344 | 75 | [12] |

Table 3: Inhibitory Concentration (IC₅₀) of Quizartinib on FLT3 Phosphorylation and Cell Viability

| Cell Line | IC₅₀ (nM) for p-FLT3 Inhibition | IC₅₀ (nM) for Cell Viability | Reference |

| MV4-11 | 0.50 | <1 | [13] |

| MOLM-14 | ~1-2 | <1 | [13] |

| MOLM-13 | - | <1 | [13] |

| Primary FLT3/ITD AML Blasts | ~1-2 | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess TK1 activity and FLT3 phosphorylation.

TK1 Activity Assay (Radioenzymatic Method)

This protocol is adapted from a method used to measure TK1 activity in tumor extracts.[8]

Objective: To quantify the enzymatic activity of TK1 in cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, 5 mM MgCl₂, 2 mM DTT, 5 mM ATP)

-

[³H]-Thymidine (as substrate)

-

DE-81 ion-exchange filter paper

-

Scintillation fluid and counter

-

Ethanol (B145695) and ammonium (B1175870) formate (B1220265) for washing

Procedure:

-

Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein) with the assay buffer.

-

Initiate Reaction: Add [³H]-Thymidine to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Spot a small volume of the reaction mixture onto DE-81 filter paper to stop the reaction.

-

Washing: Wash the filter papers sequentially with ammonium formate and ethanol to remove unincorporated [³H]-Thymidine.

-

Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate TK1 activity as picomoles of [³H]-TMP formed per microgram of protein per minute.

Caption: Workflow for a radioenzymatic TK1 activity assay.

FLT3 Phosphorylation Assay (Western Blot)

This protocol is a standard method for detecting the phosphorylation status of FLT3.[11][13]

Objective: To qualitatively or semi-quantitatively measure the level of phosphorylated FLT3 (p-FLT3) relative to total FLT3.

Materials:

-

Cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-FLT3 (phospho-specific) and anti-total FLT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate proteins from cell lysates by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-p-FLT3 antibody overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total FLT3 antibody to normalize the p-FLT3 signal.

Caption: Workflow for Western blot analysis of FLT3 phosphorylation.

Implications for Drug Development

The interconnectedness of FLT3 signaling and TK1 activity has significant implications for the development of targeted cancer therapies.

-

Combination Therapies: Targeting both FLT3 and downstream pathways that regulate cell cycle and nucleotide synthesis could be a more effective strategy to overcome resistance to single-agent FLT3 inhibitors.

-

Biomarker Development: Measuring TK1 activity in serum or plasma could serve as a valuable pharmacodynamic biomarker to assess the efficacy of FLT3 inhibitors in inducing cell cycle arrest and inhibiting proliferation.

-

Understanding Resistance Mechanisms: Elucidation of the precise molecular links between FLT3 and TK1 may reveal novel mechanisms of resistance to FLT3 inhibitors and identify new therapeutic targets.

References

- 1. Towards better combination regimens of cytarabine and FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic and phosphoproteomic landscapes of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arxiv.org [arxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Therapeutic potential of MEK inhibition in acute myelogenous leukemia: rationale for "vertical" and "lateral" combination strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Phosphatidylinositol 3-Kinase/Akt Cassette Regulates Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Cell Cycle Progression by Growth Factor-Induced Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphoproteomic Characterization of Primary AML Samples and Relevance for Response Toward FLT3-inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Antiviral Properties of 3'-Deoxy-3'-fluorothymidine (Alovudine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxy-3'-fluorothymidine (Alovudine), a synthetic nucleoside analog of thymidine (B127349), has demonstrated significant antiviral activity, primarily against the Human Immunodeficiency Virus (HIV). Its mechanism of action centers on the inhibition of viral reverse transcriptase, a critical enzyme in the retroviral replication cycle. Alovudine's unique pharmacological profile includes potent activity against certain drug-resistant HIV strains, a characteristic that has sustained interest in its therapeutic potential despite developmental setbacks due to toxicity concerns. This technical guide provides an in-depth overview of the antiviral properties of Alovudine, including its mechanism of action, spectrum of activity, resistance profile, and detailed experimental protocols for its evaluation.

Introduction

This compound (Alovudine or FLT) is a dideoxynucleoside analog that belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). Structurally similar to the natural nucleoside thymidine, Alovudine's key modification is the substitution of the 3'-hydroxyl group on the deoxyribose sugar with a fluorine atom. This structural alteration is fundamental to its antiviral activity. Once intracellularly phosphorylated to its active triphosphate form, Alovudine acts as a competitive inhibitor of viral reverse transcriptase and as a chain terminator during the synthesis of proviral DNA.[1] This guide delves into the technical aspects of Alovudine's antiviral properties, providing valuable data and methodologies for researchers in the field.

Mechanism of Antiviral Action

The primary antiviral mechanism of Alovudine involves the targeted inhibition of viral reverse transcriptase (RT), a key enzyme for retroviruses like HIV. The process can be delineated into several key steps:

-

Cellular Uptake and Phosphorylation: Alovudine enters host cells through nucleoside transporters. Inside the cell, it is sequentially phosphorylated by host cell kinases, starting with thymidine kinase 1 (TK-1), to its monophosphate (FLT-MP), diphosphate (B83284) (FLT-DP), and finally its active triphosphate form (FLT-TP).[2]

-

Competitive Inhibition of Reverse Transcriptase: Alovudine triphosphate (FLT-TP) structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). This allows it to compete with dTTP for binding to the active site of the viral reverse transcriptase.

-

DNA Chain Termination: Once incorporated into the growing proviral DNA chain, the absence of a 3'-hydroxyl group on the Alovudine moiety prevents the formation of the next 3'-5' phosphodiester bond. This effectively terminates the elongation of the DNA chain, halting viral replication.[3]

A secondary mechanism contributing to Alovudine's cellular effects, and a significant factor in its toxicity profile, is the inhibition of human mitochondrial DNA polymerase gamma (Pol γ).[4][5] Alovudine triphosphate can be mistakenly incorporated by Pol γ, leading to the depletion of mitochondrial DNA (mtDNA) and subsequent mitochondrial dysfunction.[6][7] This off-target activity is a critical consideration in the development and clinical application of Alovudine.

Signaling Pathway and Metabolic Activation

Figure 1: Cellular uptake, metabolic activation, and mechanism of action of Alovudine.

Quantitative Antiviral Activity

The antiviral potency of Alovudine has been quantified against various strains of HIV-1, including those with resistance to other NRTIs. The tables below summarize key quantitative data.

| HIV-1 Strain | IC50 (µM) | Cell Type | Assay Method |

| Wild-Type (WT) | 0.0075 | PBMCs | p24 Antigen ELISA |

| Multi-drug Resistant (151M complex) | 0.0014 - 0.0168 | PBMCs | p24 Antigen ELISA |

| Multi-drug Resistant (215Y complex) | 0.0014 - 0.0168 | PBMCs | p24 Antigen ELISA |

| Multi-drug Resistant (69 insertion) | 0.0014 - 0.0168 | PBMCs | p24 Antigen ELISA |

| Multi-drug Resistant (del67) | 0.0014 - 0.0168 | PBMCs | p24 Antigen ELISA |

Data sourced from AIDS Research and Human Retroviruses, 2001.[8]

| Cell Line | CC50 (µM) | Assay Method |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Similar range to AZT | Not specified |

| MT-4 Cells | Slightly higher cytotoxicity than AZT | Not specified |

Data sourced from AIDS Research and Human Retroviruses, 1988.[5]

Spectrum of Antiviral Activity

While the primary focus of Alovudine research has been on its anti-HIV activity, studies on related 3'-fluoro-substituted nucleosides suggest a broader potential antiviral spectrum. For instance, 3'-deoxy-3'-fluoroadenosine has demonstrated activity against emerging flaviviruses, including Tick-Borne Encephalitis Virus (TBEV), West Nile Virus (WNV), and Zika Virus (ZIKV).[9] However, specific data on the activity of this compound against viruses other than HIV is limited in the public domain.

Resistance Profile

A significant advantage of Alovudine is its retained activity against HIV-1 strains that have developed resistance to other NRTIs, such as zidovudine (B1683550) (AZT).[8] Many common NRTI resistance mutations, including thymidine analog mutations (TAMs), do not appear to significantly impact the efficacy of Alovudine.[10] The development of resistance to Alovudine itself appears to be slower compared to other reverse transcriptase inhibitors.[8]

General mechanisms of NRTI resistance in HIV-1 reverse transcriptase include:

-

Discrimination: Mutations that alter the RT's ability to distinguish between the nucleoside analog triphosphate and the natural dNTP, thereby reducing the incorporation of the drug.

-

Excision (Phosphorolysis): Mutations that enhance the enzymatic removal of the incorporated chain-terminating nucleoside analog from the 3' end of the primer, allowing DNA synthesis to resume.

While Alovudine is effective against many NRTI-resistant strains, specific mutations that may confer resistance to Alovudine are not as well-characterized as those for more commonly used NRTIs.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol outlines a non-radioactive, ELISA-based assay to determine the inhibitory activity of Alovudine triphosphate on recombinant HIV-1 reverse transcriptase.

Figure 2: Workflow for a colorimetric HIV-1 Reverse Transcriptase Inhibition Assay.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Alovudine Triphosphate (FLT-TP)

-

Streptavidin-coated 96-well microplate

-

Reaction Buffer containing:

-

Tris-HCl buffer

-

KCl

-

MgCl2

-

DTT

-

dATP, dCTP, dGTP

-

Digoxigenin-11-dUTP (DIG-dUTP)

-

Biotin-16-dUTP (Biotin-dUTP)

-

-

Template/Primer: poly(A) x oligo(dT)

-

Anti-Digoxigenin-Peroxidase (Anti-DIG-POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

-

Wash buffer (e.g., PBS with Tween-20)

-

Lysis buffer (for negative control)

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of Alovudine-TP to the desired concentrations.

-

Dilute the HIV-1 RT stock to the working concentration in lysis/dilution buffer.

-

-

Assay Setup:

-

To the streptavidin-coated wells, add the poly(A) x oligo(dT) template/primer and incubate to allow binding. Wash to remove unbound template/primer.

-

Add the reaction buffer to all wells.

-

Add the serially diluted Alovudine-TP, a positive control inhibitor (e.g., Nevirapine), or a solvent control to the appropriate wells.

-

Designate negative control wells which will receive lysis buffer instead of the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reverse transcription reaction by adding the diluted HIV-1 RT to all wells except the negative controls.

-

Incubate the plate at 37°C for 1 to 2 hours.

-

-

Detection:

-

Stop the reaction and wash the wells multiple times with wash buffer to remove unincorporated nucleotides.

-

Add the Anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour.

-

Wash the wells again to remove any unbound conjugate.

-

Add the peroxidase substrate and incubate in the dark at room temperature until color develops.

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Calculate the percent inhibition for each concentration of Alovudine-TP and determine the IC50 value by non-linear regression analysis.

-

Cellular Antiviral Activity Assay (CPE Inhibition)

This protocol is used to determine the ability of Alovudine to protect cells from the cytopathic effect (CPE) induced by a virus.

Materials:

-

Susceptible host cell line (e.g., MT-4 cells for HIV)

-

Virus stock (e.g., HIV-1)

-

Alovudine

-

Cell culture medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red, MTS, or CellTiter-Glo®)

Procedure:

-

Cell Plating:

-

Seed the 96-well plates with the host cell line at a density that will form a near-confluent monolayer after 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of Alovudine in cell culture medium.

-

Remove the medium from the cell plates and add the Alovudine dilutions. Include wells for virus control (no compound) and cell control (no virus, no compound).

-

-

Virus Infection:

-

Add the virus stock at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

-

-

Incubation:

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-7 days).

-

-

Assessment of Cell Viability:

-

At the end of the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the percentage of CPE inhibition for each Alovudine concentration and determine the 50% effective concentration (EC50).

-

Concurrently, a cytotoxicity assay (CC50) should be performed by treating uninfected cells with the same serial dilutions of Alovudine to determine the compound's toxicity.

-

Intracellular Phosphorylation Analysis by HPLC

This protocol describes a method to measure the intracellular conversion of Alovudine to its active triphosphate form.

Materials:

-

Cell line of interest (e.g., CEM cells)

-

Radiolabeled ([³H] or [¹⁴C]) Alovudine

-

Cell culture medium

-

Cold methanol

-

Perchloric acid

-

High-Performance Liquid Chromatography (HPLC) system with a strong anion exchange (SAX) column and a UV or radioactivity detector.

-

Standards for Alovudine, FLT-MP, FLT-DP, and FLT-TP.

Procedure:

-

Cell Treatment:

-

Incubate the cells with radiolabeled Alovudine for various time points.

-

-

Extraction of Nucleotides:

-

Harvest the cells and wash with cold PBS.

-

Extract the intracellular nucleotides by adding cold 60% methanol.

-

Centrifuge to pellet the cellular debris and collect the supernatant.

-

Alternatively, lyse the cells with cold perchloric acid, followed by neutralization with potassium hydroxide.

-

-

HPLC Analysis:

-

Inject the supernatant onto the SAX-HPLC column.

-

Elute the nucleotides using a gradient of a suitable buffer (e.g., ammonium (B1175870) phosphate).

-

Monitor the elution profile using a UV detector (if standards are available) and a radioactivity detector to identify and quantify Alovudine and its phosphorylated metabolites.

-

-

Data Analysis:

-

Calculate the intracellular concentrations of Alovudine, FLT-MP, FLT-DP, and FLT-TP based on the peak areas and specific activity of the radiolabeled compound.

-

Conclusion

This compound (Alovudine) remains a compound of significant interest due to its potent anti-HIV activity, particularly against drug-resistant strains. Its mechanism as a reverse transcriptase inhibitor and chain terminator is well-established. However, its clinical development has been hampered by off-target effects, most notably the inhibition of mitochondrial DNA polymerase gamma, leading to toxicity. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers investigating Alovudine and other nucleoside analogs. Further research may focus on structural modifications to improve its safety profile while retaining its potent antiviral efficacy.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Rare mutations at codon 103 of HIV-1 reverse transcriptase can confer resistance to non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced in vitro inhibition of HIV-1 replication by 3'-fluoro-3'-deoxythymidine compared to several other nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-HIV type 1 activity of 3'-fluoro-3'-deoxythymidine for several different multidrug-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oipub.com [oipub.com]

- 10. medscape.com [medscape.com]

3'-Deoxy-3'-fluorothymidine for non-invasive tumor proliferation imaging

An In-depth Technical Guide to 3'-Deoxy-3'-fluorothymidine (FLT) for Non-invasive Tumor Proliferation Imaging

Introduction

In the landscape of oncological research and drug development, the ability to non-invasively measure tumor proliferation is paramount for assessing tumor aggressiveness, predicting prognosis, and monitoring the efficacy of therapeutic interventions. While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) positron emission tomography (PET) is a cornerstone of clinical oncology for imaging glucose metabolism, its utility is hampered by a lack of specificity, as uptake can occur in inflammatory and infectious tissues.[1][2] To address this, 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) has been developed as a PET radiotracer that specifically targets cellular proliferation.[3]

[¹⁸F]FLT is a radiolabeled analog of thymidine (B127349), a fundamental component of DNA.[4] Its uptake and retention within cells are directly linked to the activity of thymidine kinase-1 (TK1), an enzyme whose expression is tightly regulated and significantly upregulated during the S-phase of the cell cycle.[5][6] Consequently, [¹⁸F]FLT-PET provides a quantitative imaging biomarker of cellular proliferation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental protocols, and quantitative data related to the use of [¹⁸F]FLT for non-invasive tumor proliferation imaging.

Core Mechanism of Action

The utility of [¹⁸F]FLT as a proliferation marker hinges on its cellular uptake and metabolic trapping, which is intrinsically linked to the DNA synthesis pathway.

-

Transport: [¹⁸F]FLT enters the cell from the bloodstream via passive diffusion and active transport through equilibrative nucleoside transporters (ENT1 and ENT2) and concentrative nucleoside transporters (CNT1 and CNT3).[6][7]

-

Phosphorylation and Trapping: Once inside the cell, [¹⁸F]FLT is a substrate for thymidine kinase-1 (TK1). TK1, a key enzyme in the nucleotide salvage pathway, phosphorylates [¹⁸F]FLT to [¹⁸F]FLT-monophosphate.[8] This phosphorylation adds a negative charge to the molecule, trapping it within the cell as it cannot easily cross the cell membrane.[5][9] The activity of TK1 is low in quiescent cells but increases several-fold in proliferating cells, particularly during the S-phase of the cell cycle.[6][9]

-

No DNA Incorporation: Unlike thymidine, the modification at the 3'-position of the deoxyribose ring prevents [¹⁸F]FLT-monophosphate from being further incorporated into the DNA strand.[4][6] The intracellular accumulation of [¹⁸F]FLT-monophosphate is therefore proportional to the proliferative activity of the tissue.

A critical consideration is the existence of a competing pathway for DNA synthesis: the de novo pathway. This pathway synthesizes thymidine monophosphate from deoxyuridine monophosphate.[10][11] Tumors that rely heavily on the de novo pathway may exhibit low [¹⁸F]FLT uptake despite having a high proliferation rate, as the salvage pathway (and thus TK1 activity) is less utilized.[10][11][12] This represents a key limitation of [¹⁸F]FLT-PET.

Experimental Protocols

Radiosynthesis of [¹⁸F]FLT

The automated synthesis of [¹⁸F]FLT is crucial for its clinical and preclinical application. The most common method involves a two-step, one-pot nucleophilic substitution reaction.[13]

Precursor: 3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine is a widely used precursor for radiolabeling.[13][14]

Methodology:

-

[¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, using ¹⁸O-enriched water as the target.[4]

-

[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation under a stream of nitrogen and vacuum at an elevated temperature. This step is critical for ensuring an anhydrous environment for the nucleophilic substitution.

-

Radiofluorination: The protected precursor, dissolved in a suitable solvent like acetonitrile, is added to the dried [¹⁸F]fluoride/catalyst complex. The reaction mixture is heated (e.g., to 120-130°C) for a set time (e.g., 10-15 minutes) to facilitate the nucleophilic substitution of the nosyl leaving group with [¹⁸F]fluoride.[15]

-

Deprotection: After cooling, an acid (e.g., hydrochloric acid) is added to the vessel, and the mixture is heated again to remove the Boc and dimethoxytrityl protecting groups.[15]

-

Purification: The crude product is neutralized and then purified. While HPLC purification has been standard, simplified methods using solid-phase extraction (SPE) cartridges (e.g., a combination of reverse-phase and alumina (B75360) cartridges) are now common.[13][16] This removes unreacted [¹⁸F]fluoride, the precursor, and chemical byproducts.

-

Formulation: The final purified [¹⁸F]FLT is formulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol (B145695) for stability) and passed through a sterile filter for quality control checks (radiochemical purity, chemical purity, pH, etc.).[13]

Preclinical FLT-PET Imaging Protocol (Mouse Xenograft Model)

This protocol outlines a typical procedure for performing [¹⁸F]FLT-PET imaging in tumor-bearing mice.[17][18]

-

Animal Preparation:

-

Tumor cells (e.g., 5 x 10⁶ HCT-116 cells) are subcutaneously implanted into the flank of immunocompromised mice (e.g., female athymic nude mice).[17]

-

Tumors are allowed to grow to a specified size (e.g., ~100 mm³).[17]

-

Mice are fasted for 4-6 hours prior to imaging to ensure stable metabolic conditions, though this is less critical than for [¹⁸F]FDG.

-

-

Tracer Administration:

-

Mice are anesthetized using isoflurane (B1672236) (e.g., 2% in oxygen).

-

A bolus of [¹⁸F]FLT (e.g., 3.7 MBq) is injected intravenously via the tail vein.[17]

-

The mouse is returned to its cage and allowed to move freely during the uptake phase.[18]

-

-

PET/CT Imaging:

-

Approximately 55 minutes post-injection, the mouse is re-anesthetized.[18]

-

The animal is positioned prone on the scanner bed of a small-animal PET/CT scanner. Body temperature should be maintained using a heated bed.

-

A CT scan is performed first for attenuation correction and anatomical localization.

-

A dynamic PET emission scan is acquired, typically for 60 minutes.[17] Alternatively, a static scan of 10-20 minutes can be performed at 60 minutes post-injection.

-

-

Image Reconstruction and Analysis:

-

PET data is reconstructed using an appropriate algorithm (e.g., filtered back projection).[17]

-

Regions of interest (ROIs) are drawn on the tumor and a reference tissue (e.g., muscle or heart) using the co-registered CT images for guidance.

-

Tracer uptake is quantified, often as the percentage of injected dose per gram of tissue (%ID/g) or the Standardized Uptake Value (SUV).

-

Clinical FLT-PET/CT Imaging Protocol

This protocol describes a general procedure for patient imaging.

-

Patient Preparation:

-

Patients are typically required to fast for 4-6 hours prior to the scan.

-

Hydration is encouraged.

-

A detailed clinical history, including recent therapies, is obtained.

-

-

Tracer Administration:

-

An intravenous line is placed in an arm vein.

-

A dose of [¹⁸F]FLT (e.g., 185-370 MBq or 5-10 mCi) is administered as an intravenous bolus.

-

-

Uptake Phase:

-

The patient rests in a quiet room for an uptake period of approximately 60 minutes.[19] This allows for tracer distribution and uptake in proliferating tissues and clearance from the blood pool.

-

-

PET/CT Imaging:

-

The patient is positioned on the scanner table.

-

A low-dose CT scan is acquired from the vertex to the mid-thigh for attenuation correction and anatomical localization.

-

A PET scan is acquired over the same body region, typically in multiple bed positions.

-

-

Data Analysis:

-

The PET data is corrected for attenuation, scatter, and decay, and reconstructed.

-

Tumor uptake is quantified by drawing ROIs on the fused PET/CT images. The most common metric is the maximum Standardized Uptake Value (SUVmax), which normalizes the activity concentration in a voxel to the injected dose and patient body weight.

-

Quantitative Data Presentation

The relationship between [¹⁸F]FLT uptake and tumor proliferation has been extensively studied. The following tables summarize key quantitative findings from the literature.

Table 1: Correlation of [¹⁸F]FLT Uptake (SUV) with Ki-67 Proliferation Index

The Ki-67 protein is a cellular marker for proliferation, and its expression is often used as a gold standard in histopathology. A strong correlation between [¹⁸F]FLT uptake and the Ki-67 index supports the tracer's validity as a proliferation biomarker.[3] However, the strength of this correlation can vary by cancer type and the methodology used for Ki-67 assessment.[10][20]

| Cancer Type | Number of Patients | Correlation Coefficient (r) | P-value | Reference |

| Brain Gliomas | 14 | 0.84 | < 0.0001 | [5] |

| Brain Gliomas | 36 (newly diagnosed) | 0.81 | < 0.001 | [21] |

| Brain Gliomas | 20 (recurrent) | 0.50 | < 0.03 | [21] |

| Lung Cancer (NSCLC) | 26 | 0.92 | < 0.0001 | [1] |

| Lung Cancer (NSCLC) | 18 | 0.77 | < 0.0002 | [22] |

| B-Cell Lymphoma | 10 | 0.95 | < 0.005 | [8] |

| Esophageal Cancer | 10 | No significant correlation | - | [23] |

A systematic review and meta-analysis concluded that the correlation is significant and independent of cancer type when appropriate study designs are used, particularly for brain, lung, and breast cancer.[20]

Table 2: Comparison of [¹⁸F]FLT-PET and [¹⁸F]FDG-PET for Tumor Detection

While [¹⁸F]FLT is more specific for proliferation, [¹⁸F]FDG often shows higher tumor uptake and sensitivity for initial staging.

| Cancer Type | Metric | [¹⁸F]FLT | [¹⁸F]FDG | Reference |

| Lung Cancer (NSCLC) | Sensitivity | 72% | 89% | [22] |

| Mean SUVmax | 3.3 ± 1.6 | 9.0 ± 4.5 | [22] | |

| Lung Cancer | False Positives (Benign Lesions) | 0/8 | 4/8 | [1] |

| Head and Neck Cancer | Mean SUVmax (Hypopharynx) | 6.2 ± 3.0 | 13.4 ± 4.4 | [19] |

| Mean SUVmax (Larynx) | 4.3 ± 2.8 | 6.8 ± 2.1 | [19] | |

| Esophageal Cancer | Sensitivity | 80% (8/10) | 100% (10/10) | [23] |

| Median SUVmean | 3.4 | 6.0 | [23] | |

| Recurrent Gliomas | Detection Rate | Higher than [¹⁸F]FDG | Lower than [¹⁸F]FLT | [5] |

Table 3: [¹⁸F]FLT-PET for Early Monitoring of Treatment Response

A significant application of [¹⁸F]FLT-PET is its ability to detect changes in proliferation early in a treatment course, often before changes in tumor size are apparent.[24][25]

| Cancer Type | Therapy | Timepoint | Change in FLT Uptake (Responders) | Reference |

| Oropharyngeal Tumors | Radiotherapy | During RT | Significant decrease in SUV | [24] |

| Gastric Cancer | Chemotherapy | 2 weeks | SUVmean decreased from 6.0 to 4.2 | [9] |

| Rectal Cancer | Chemoradiotherapy | 2 weeks | Significant decrease in SUVmean | [9] |

| Sarcomas | Targeted Therapy (c-met/MDM2 inhibitors) | 1-4 weeks | -13% change in SUVmax at 1 week | [4] |

| NSCLC | Chemo-radiotherapy | Day 2 of RT | Observable reduction in uptake | [26] |

Strengths, Limitations, and Logical Considerations

The utility of [¹⁸F]FLT-PET is determined by a balance of its biological specificity and several influencing factors.

Strengths:

-

High Specificity for Proliferation: Unlike [¹⁸F]FDG, [¹⁸F]FLT uptake is not significantly elevated in inflammatory or infectious processes, leading to fewer false-positive findings.[1][2][25]

-

Early Response Assessment: Changes in proliferation often precede anatomical changes in tumor size, making [¹⁸F]FLT-PET a powerful tool for early prediction of treatment response, particularly for cytostatic agents.[3][27]

-

Prognostic Value: In some cancers, such as high-grade gliomas, higher baseline [¹⁸F]FLT uptake has been shown to correlate with shorter time to tumor progression and survival.[5]

Limitations:

-

Dependence on Salvage Pathway: As previously discussed, tumors relying on the de novo pathway for thymidine synthesis can be highly proliferative yet show low [¹⁸F]FLT uptake, making the tracer an unreliable marker of proliferation in these cases.[10][11]

-

Lower Uptake and Sensitivity: [¹⁸F]FLT uptake is generally lower than [¹⁸F]FDG uptake in most tumors, which can result in lower sensitivity for detecting some primary tumors and metastases.[22][23][28]

-

Physiological Biodistribution: High physiological uptake in the bone marrow and liver can obscure the detection of lesions in or near these organs.[3][29]

-

Complex Response to Therapy: Some therapies can induce a "flare" in proliferation or discordantly affect the salvage pathway, complicating the interpretation of changes in [¹⁸F]FLT uptake shortly after treatment initiation.[28]

Conclusion

[¹⁸F]FLT-PET is a valuable and specific imaging tool for the non-invasive assessment of tumor proliferation. Its strong correlation with the proliferation marker Ki-67 in several major cancer types validates its use as a biomarker for tumor aggressiveness and prognosis.[1][5][8] While it should not be seen as a replacement for [¹⁸F]FDG in routine staging due to generally lower sensitivity, its strength lies in providing specific biological information.[3] The most promising application for [¹⁸F]FLT-PET is in the early monitoring of response to anti-proliferative therapies, where it can provide a pharmacodynamic endpoint to guide treatment decisions long before anatomical changes are visible.[3][30] For researchers and drug development professionals, a thorough understanding of the underlying biology, particularly the dual pathways of thymidine synthesis, is critical for the appropriate application and correct interpretation of [¹⁸F]FLT imaging data. Future work will continue to refine its role in specific cancer subtypes and therapeutic contexts, solidifying its place as a powerful addition to the molecular imaging armamentarium.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. FLT: measuring tumor cell proliferation in vivo with positron emission tomography and 3'-deoxy-3'-[18F]fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Monitoring of anti-cancer treatment with 18F-FDG and 18F-FLT PET: a comprehensive review of pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. FLT PET-CT in evaluation of treatment response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Limits of [18F]-FLT PET as a Biomarker of Proliferation in Oncology | PLOS One [journals.plos.org]

- 11. Limits of [18F]-FLT PET as a Biomarker of Proliferation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Limits of [18F]-FLT PET as a biomarker of proliferation in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A new precursor for the radiosynthesis of [18F]FLT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [18F]FLT tumor PET imaging [bio-protocol.org]

- 18. cancerimagingarchive.net [cancerimagingarchive.net]

- 19. jnm.snmjournals.org [jnm.snmjournals.org]

- 20. Correlation between Ki-67 immunohistochemistry and 18F-fluorothymidine uptake in patients with cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jnm.snmjournals.org [jnm.snmjournals.org]

- 22. Correlation of 18F-FLT and 18F-FDG uptake on PET with Ki-67 immunohistochemistry in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comparison of 18F-FLT PET and 18F-FDG PET in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jnm.snmjournals.org [jnm.snmjournals.org]

- 25. jnm.snmjournals.org [jnm.snmjournals.org]

- 26. radiologybusiness.com [radiologybusiness.com]

- 27. e-century.us [e-century.us]

- 28. [18F]FLT-PET in oncology: current status and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Emerging Role of [18F]FLT PET/CT in Lymphoid Malignancies: A Review of Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Basic principles of [18F]FLT PET imaging in oncology

An In-depth Technical Guide on the Core Principles of [18F]FLT PET Imaging in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) is a radiolabeled thymidine (B127349) analog used in Positron Emission Tomography (PET) to non-invasively visualize and quantify cellular proliferation in vivo. Unlike [18F]FDG, which measures glucose metabolism, [18F]FLT provides a more specific assessment of DNA synthesis, a hallmark of cancer. This makes it a valuable tool in oncology for tumor characterization, staging, and monitoring therapeutic response. This guide delves into the fundamental principles of [18F]FLT PET imaging, providing detailed technical information for its application in research and drug development.

Mechanism of [18F]FLT Uptake and Retention

The utility of [18F]FLT as a proliferation marker is rooted in its specific cellular uptake and metabolic trapping mechanism, which is intrinsically linked to the DNA salvage pathway.[1][2][3][4]

-

Transport: [18F]FLT, like its natural analog thymidine, is transported across the cell membrane by both passive diffusion and facilitated transport via human nucleoside transporters (hNTs), notably the equilibrative nucleoside transporter 1 (hENT1).[5][6]

-

Phosphorylation: Once inside the cell, [18F]FLT is a substrate for thymidine kinase 1 (TK1), a key enzyme in the pyrimidine (B1678525) salvage pathway.[7][8][9] TK1 phosphorylates [18F]FLT to [18F]FLT-monophosphate.

-

Intracellular Trapping: The resulting [18F]FLT-monophosphate is hydrophilic and negatively charged, effectively trapping it within the cell as it cannot easily cross the cell membrane and is a poor substrate for further phosphorylation.[5][9][10] Importantly, [18F]FLT-monophosphate is not significantly incorporated into DNA.[9][11][12]

The activity of TK1 is tightly regulated and primarily expressed during the S-phase of the cell cycle.[8][9][10] Consequently, the magnitude of [18F]FLT accumulation is directly proportional to TK1 activity and the fraction of cells undergoing DNA synthesis.[5][7][8]

Signaling Pathway and Cellular Uptake

The following diagram illustrates the uptake and trapping of [18F]FLT, highlighting the central role of Thymidine Kinase 1 (TK1) in the DNA salvage pathway.

Caption: Cellular uptake and metabolic trapping of [18F]FLT via the DNA salvage pathway.

Quantitative Analysis of [18F]FLT PET Images

Quantitative analysis is essential for objective assessment of tumor proliferation and response to therapy. The most common metric is the Standardized Uptake Value (SUV).

Standardized Uptake Value (SUV): A semi-quantitative measure that normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight.[13][14]

-

SUVmax: The maximum pixel value within the tumor ROI. It is commonly used but can be sensitive to image noise.

-

SUVmean: The average SUV within the tumor ROI.

-

SUVpeak: The average SUV within a small, fixed-size ROI positioned in the most active part of thetumor, making it less susceptible to noise than SUVmax.[15][16]

-

Total Lesion Proliferation (TLP): Calculated as SUVmean multiplied by the proliferative tumor volume.

Repeatability of [18F]FLT SUV Metrics

Understanding the inherent variability of [18F]FLT uptake is crucial for distinguishing true biological changes from measurement noise. A multi-center meta-analysis established the repeatability coefficients (RC) for various SUV metrics.

| Metric | Repeatability Coefficient (RC) | Interpretation |

| SUVpeak | 23.1% | A change of >23.1% between two scans likely represents a true biological change.[15] |

| SUVmax | ~25% | Differences of ≥ 25% are likely to be significant.[15] |

| SUVmean | ~25% | Similar to SUVmax, a ≥ 25% change is considered significant.[15] |

| Proliferative Volume | 36.0% | Volumetric measurements show higher variability.[15] |

| Total Lesion Uptake (TLU) | 36.4% | This combined metric also has higher variability.[15] |

| Data sourced from a multi-center meta-analysis of 30 patients with 52 solid tumors.[15] |

[18F]FLT vs. [18F]FDG in Oncology

[18F]FLT and [18F]FDG provide complementary information about tumor biology. While [18F]FDG is the most widely used PET tracer in oncology, [18F]FLT offers distinct advantages in specific contexts.

| Feature | [18F]FLT (Proliferation) | [18F]FDG (Metabolism) |

| Biological Process | DNA synthesis (via TK1) | Glucose metabolism (via GLUTs & Hexokinase) |

| Specificity for Malignancy | High; low uptake in inflammatory cells.[10][17][18] | Moderate; high uptake in inflammatory and infectious lesions can lead to false positives.[19] |

| Tumor Uptake Intensity | Generally lower than [18F]FDG.[19][20][21][22] | Generally high in most tumors.[19][20][21] |

| Correlation with Ki-67 | Strong correlation reported in many studies.[7][9][18][19] | Weaker and more variable correlation.[19] |

| Use in Therapy Monitoring | Effective for early assessment of cytostatic and targeted therapies affecting proliferation.[17][23][24] | Widely used for monitoring response to cytotoxic therapies.[24] |

| Background Signal | High uptake in bone marrow and liver.[10] | High uptake in brain, myocardium, and urinary tract. |

Comparative Uptake and Proliferation Correlation in Lung Cancer

| Tracer | Mean SUV (All Lesions) | Correlation with Ki-67 (r) | P-value |

| [18F]FLT | 1.8 (± 2.0) | 0.92 | < 0.0001 |

| [18F]FDG | 4.1 (± 3.0) | 0.59 | < 0.001 |

| Data from a study of 26 patients with pulmonary nodules.[19] |

Experimental Protocols

Standardization of imaging protocols is critical for obtaining reliable and reproducible data, especially in multi-center clinical trials.

Patient Preparation

-

Fasting: A minimum of 4-6 hours of fasting is recommended prior to [18F]FLT injection to ensure stable physiological conditions, although the requirement is less stringent than for [18F]FDG as [18F]FLT uptake is not insulin-dependent.[25]

-

Resting: Patients should rest in a quiet, comfortable setting before and during the tracer uptake phase to minimize non-specific tracer accumulation.[25]

-

Medication Review: A thorough review of concomitant medications is crucial. Certain drugs, including some chemotherapies and pain medications, can alter the activity of glucuronosyl transferase enzymes, affecting [18F]FLT metabolism and bioavailability.[6]

[18F]FLT Administration and Imaging Workflow

The following workflow is a typical protocol for a clinical [18F]FLT PET/CT scan.

Caption: Standard experimental workflow for a clinical [18F]FLT PET/CT study.

Dynamic Imaging Protocol

For more detailed kinetic analysis, dynamic imaging can be performed.

-

Acquisition: Start PET acquisition immediately upon bolus injection of [18F]FLT.

-

Framing: Acquire data over 60-90 minutes using a series of short frames initially (e.g., 12 x 10s, 6 x 30s) followed by longer frames (e.g., 10 x 5 min).

-

Blood Sampling: Arterial blood sampling is required to obtain the input function, though image-derived input functions are also being investigated.

-

Modeling: Data is analyzed using compartmental models (e.g., a 2-tissue, 3-rate constant model) to estimate parameters like the influx rate constant (Ki) or the phosphorylation rate (k3).[26] Dynamic analysis can provide more robust quantification than static SUV, particularly when therapy-induced changes in tracer delivery or clearance are expected.[7]

Applications in Oncology Drug Development

[18F]FLT PET is a powerful pharmacodynamic biomarker for evaluating the efficacy of anti-proliferative agents.

-

Early Response Assessment: Significant changes in [18F]FLT uptake can be observed days after initiating effective therapy, long before changes in tumor size are detectable by anatomical imaging.[5][23] This allows for early identification of responders and non-responders.

-

Dose-Finding Studies: [18F]FLT can help determine the biologically optimal dose of a new drug by assessing the dose-dependent reduction in tumor proliferation.

-

Mechanism of Action: For cell cycle inhibitors, such as CDK4/6 inhibitors, a decrease in [18F]FLT uptake provides in vivo evidence of on-target drug effect (G1 arrest leading to reduced S-phase entry and TK1 activity).[5]

-

Resistance Mechanisms: An increase in [18F]FLT uptake after an initial response may signal the development of acquired resistance and tumor regrowth.

Logical Relationship in Therapy Monitoring

The following diagram illustrates the logical cascade from effective anti-proliferative therapy to the observed change in the [18F]FLT PET signal.

Caption: Logical flow from drug action to the resulting [18F]FLT PET imaging signal.

Conclusion

[18F]FLT PET is a specific and quantitative imaging biomarker of cellular proliferation. Its mechanism, which relies on the activity of thymidine kinase 1, provides a direct window into the DNA synthesis salvage pathway. While its uptake values are generally lower than those of [18F]FDG, its high specificity for proliferation and low uptake in inflammatory lesions make it an invaluable tool for oncology research and drug development. Standardized protocols and quantitative analysis are paramount for leveraging [18F]FLT to its full potential as a pharmacodynamic biomarker for the early assessment of anti-proliferative therapies.

References

- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 2. De novo and salvage pathways of DNA synthesis in primary cultured neurall stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3'-[18F]fluoro-3'-deoxythymidine ([18F]FLT) Positron Emission Tomography as an In Vivo Biomarker of inhibition of CDK 4/6-Rb pathway by Palbociclib in a patient derived bladder tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Monitoring of anti-cancer treatment with 18F-FDG and 18F-FLT PET: a comprehensive review of pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. radiopaedia.org [radiopaedia.org]

- 14. Standardized Uptake Values | Radiology Key [radiologykey.com]

- 15. Repeatability of quantitative 18F-FLT uptake measurements in solid tumors: an individual patient data multi-center meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of [18F]FDG-PET and [18F]FLT-PET-Parameters in Patients with Suspected Relapse of Irradiated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. austinpublishinggroup.com [austinpublishinggroup.com]

- 19. jnm.snmjournals.org [jnm.snmjournals.org]